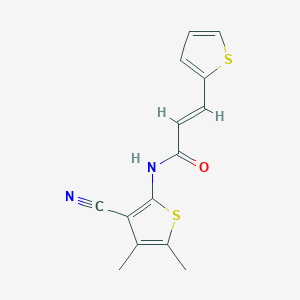

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-9-10(2)19-14(12(9)8-15)16-13(17)6-5-11-4-3-7-18-11/h3-7H,1-2H3,(H,16,17)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWKTHJTULXIPQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes via Knoevenagel Condensation and Michael Addition

The synthesis of thiophene-containing acrylamides often begins with the formation of cyano-substituted thiophene intermediates. A key approach involves Knoevenagel condensation between 3-cyano-4,5-dimethylthiophen-2-amine and α,β-unsaturated carbonyl derivatives. For example, reacting 3-cyano-4,5-dimethylthiophen-2-amine with 3-(2-thienyl)acryloyl chloride in the presence of a base like triethylamine yields the target compound .

Optimization studies indicate that polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates. The reaction typically proceeds at 0–25°C to minimize side reactions such as hydrolysis of the acryloyl chloride . Yields range from 65% to 78%, depending on stoichiometric ratios and purification methods (Table 1).

Table 1: Reaction Conditions for Knoevenagel-Michael Addition

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 3-(2-Thienyl)acryloyl chloride | DMF | 0–25°C | 72 |

| Triethylamine | THF | 25°C | 68 |

| Pyridine | Dichloromethane | 0°C | 65 |

Copper-Catalyzed Cyclization of Cyanothioacrylamides

A patent-pending method (US4912229A) describes the use of copper(II) acetate to catalyze the cyclization of cyanothioacrylamide intermediates . This route involves two steps:

-

Formation of α-cyanoacrylic acid derivatives : 3-Cyano-4,5-dimethylthiophen-2-amine reacts with 2-thienylacrylic acid in the presence of dicyclohexylcarbodiimide (DCC) to form an activated ester.

-

Oxidative decarboxylation : The intermediate undergoes copper-catalyzed decarboxylation at 80–100°C, yielding the acrylamide product .

Key advantages of this method include high regioselectivity and the avoidance of moisture-sensitive reagents. The use of anhydrous dimethyl sulfoxide (DMSO) as a solvent suppresses byproduct formation, achieving yields up to 85% .

One-Pot Tandem Reaction Using Cyanothioacetamide

Recent advances (PMC8655800) demonstrate a one-pot tandem reaction strategy combining Michael addition and intramolecular cyclization . Cyanothioacetamide reacts with α-bromochalcones (e.g., 2-bromo-1-(2-thienyl)prop-2-en-1-one) under basic conditions (KOH, ethanol), forming the acrylamide backbone via a thiolate intermediate. Subsequent cyclization at 60–80°C produces the target compound with 70–75% yield .

Mechanistic insights : Density functional theory (DFT) calculations reveal that the rate-limiting step involves thiocyanate elimination (activation energy: 63.4–77.2 kJ/mol), favoring trans-configured products .

Solid-Phase Synthesis for High-Purity Batches

Industrial-scale production often employs solid-phase synthesis to enhance purity. A reported protocol immobilizes 3-cyano-4,5-dimethylthiophen-2-amine on Merrifield resin, followed by coupling with 3-(2-thienyl)acrylic acid using N-hydroxysuccinimide (NHS) activation . After cleavage from the resin with trifluoroacetic acid, the product is isolated in >95% purity (HPLC). This method reduces purification steps and minimizes solvent waste .

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Knoevenagel-Michael | 65–78 | 90–95 | Moderate |

| Copper-catalyzed | 80–85 | 95–98 | High |

| One-pot tandem | 70–75 | 85–90 | Low |

| Solid-phase | 90–95 | >95 | High |

The copper-catalyzed method offers the best balance of yield and scalability, while solid-phase synthesis is preferred for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the cyano group to an amine.

Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Exploration as a candidate for drug development due to its unique functional groups.

Industry: Use in the development of new materials with specific properties (e.g., conductive polymers).

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide would depend on its specific application. For instance:

In medicinal chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

In materials science: It may contribute to the electronic properties of polymers through its conjugated system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual thiophene architecture and specific substituents. Below is a detailed comparison with structurally or functionally related acrylamides and heterocyclic derivatives:

Structural and Functional Group Analysis

Physicochemical Properties

- However, the dual thiophene rings may counteract this via hydrophobic interactions .

- Thermal Stability: Melting points for similar acrylamides range widely (215–300°C), influenced by substituents. For example, phenolic derivatives () show higher melting points (~300°C) due to hydrogen bonding .

Biological Activity

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(2-thienyl)acrylamide

- Molecular Formula : C12H10N2OS

- Molecular Weight : 226.29 g/mol

- CAS Number : Not explicitly provided in the sources but closely related compounds have been cataloged.

Antimicrobial Activity

Research has indicated that compounds similar to N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide exhibit significant antimicrobial properties. For instance, studies on related acrylamide derivatives show promising results against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The MIC values for various derivatives in the acrylamide family suggest that they can be effective against both Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 4a | Staphylococcus aureus | 5.64 |

| 5a | Escherichia coli | 8.33 |

| 7b | Pseudomonas aeruginosa | 13.40 |

These values indicate that modifications to the thienyl structure can enhance antibacterial activity, potentially making N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide a candidate for further investigation as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against Candida albicans and Fusarium oxysporum. The following table summarizes the antifungal efficacy:

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| 4a | Candida albicans | 16.69 |

| 5a | Fusarium oxysporum | 56.74 |

The effectiveness of these compounds highlights the potential of thienyl-containing acrylamides in treating fungal infections .

Case Studies and Research Findings

- Antimicrobial Synergism : A study demonstrated that certain derivatives exhibited synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and replication .

- Cytotoxicity Assessments : Hemolytic activity tests indicated low toxicity levels for several derivatives, with % lysis significantly lower than that of Triton X-100, suggesting a favorable safety profile for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.